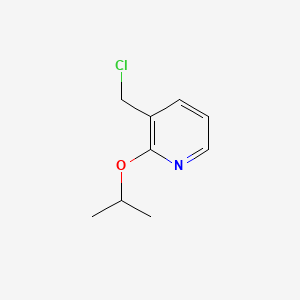

![molecular formula C8H6ClN3O2 B572882 4-クロロ-7H-ピロロ[2,3-d]ピリミジン-5-カルボン酸メチル CAS No. 1207518-63-5](/img/structure/B572882.png)

4-クロロ-7H-ピロロ[2,3-d]ピリミジン-5-カルボン酸メチル

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

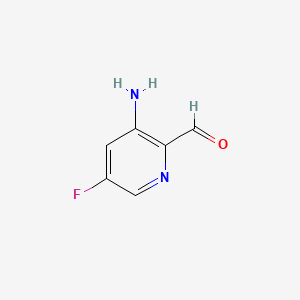

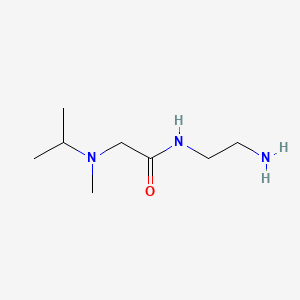

“Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” is a chemical compound with the molecular formula C8H6ClN3O2 . It is an important pharmaceutical intermediate, widely used in the synthesis of many pharmaceutical intermediates .

Synthesis Analysis

The synthesis of “Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” involves a seven-step process from dimethyl malonate with an overall yield of 31% . The procedure is operationally simple and practical for the synthesis of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine building block .Molecular Structure Analysis

The molecular weight of “Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” is 211.60 g/mol . The compound has a topological polar surface area of 67.9 Ų and a complexity of 239 . The InChIKey of the compound is BFUCSJAQMGZHOP-UHFFFAOYSA-N .Chemical Reactions Analysis

“Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” can undergo various chemical reactions. For instance, it can be obtained by the iodine reaction of 4-chloro-7h-pyrrole[2,3-d] pyrimidine with NIS .Physical and Chemical Properties Analysis

“Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate” has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has one hydrogen bond donor and four hydrogen bond acceptors . The compound has two rotatable bonds .科学的研究の応用

光線力学療法 (PDT)

PDTは、光活性化化合物を用いたがん治療法です。研究者らは、4-クロロ-7-メチル-7H-ピロロ[2,3-d]ピリミジン誘導体を潜在的な光増感剤として調査しています。これらの化合物は、光によって活性化されると、がん細胞を選択的に標的にすることができ、健康な組織への損傷を最小限に抑えることができます。

要約すると、4-クロロ-7H-ピロロ[2,3-d]ピリミジン-5-カルボン酸メチルは、創薬から材料科学に至るまで、さまざまな分野で有望です。その汎用性はさらなる探求を促しており、科学者たちはその潜在的な用途を明らかにし続けています。 特定の分野の詳細な情報については、お気軽にお問い合わせください! 🌟

作用機序

Target of Action

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a compound that has been identified as a potential inhibitor of the Janus kinase (JAK) family of enzymes . The JAK family of enzymes plays a crucial role in the JAK-signal transducer and activator of transcription protein (STAT) signaling pathway, which is involved in cell division, death, and tumor formation processes .

Mode of Action

The compound interacts with its targets, the JAK enzymes, by inhibiting their activity. This interference disrupts the JAK-STAT signaling pathway, leading to changes in the activation of genes through a transcription process .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the JAK-STAT signaling pathway. By inhibiting the activity of JAK enzymes, the compound disrupts the chemical signal transfer from the outside into the cell nucleus, resulting in the alteration of gene activation .

Pharmacokinetics

Similar compounds have been shown to have suitable binding interactions with their target , suggesting that this compound may also have favorable absorption, distribution, metabolism, and excretion (ADME) properties

Result of Action

The inhibition of the JAK-STAT signaling pathway by this compound can lead to a variety of effects at the molecular and cellular level. These effects can include changes in cell division and death, potentially impacting tumor formation processes .

Action Environment

The action, efficacy, and stability of Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate can be influenced by various environmental factors. For instance, the presence of different halogen atoms on the phenyl ring can affect the compound’s antitubercular activity

生化学分析

Biochemical Properties

Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate is a key building block in the synthesis of many Janus kinase (JAK) inhibitors . JAK inhibitors are compounds that inhibit the activity of one or more of the JAK family of enzymes, thereby interfering with the JAK – signal transducer and activator of transcription protein (STAT) signal pathway . This pathway is involved in cell division, death, and tumor formation processes .

Cellular Effects

It is known that compounds with similar structures, such as JAK inhibitors, can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that similar compounds, such as JAK inhibitors, exert their effects at the molecular level by inhibiting the activity of one or more of the JAK family of enzymes . This results in the disruption of the JAK-STAT signaling pathway, which can lead to a variety of diseases affecting the immune system .

Metabolic Pathways

It is known that similar compounds, such as JAK inhibitors, can interact with various enzymes and cofactors .

Subcellular Localization

It is known that similar compounds, such as JAK inhibitors, can be directed to specific compartments or organelles .

特性

IUPAC Name |

methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O2/c1-14-8(13)4-2-10-7-5(4)6(9)11-3-12-7/h2-3H,1H3,(H,10,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFUCSJAQMGZHOP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C(=NC=N2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90731634 |

Source

|

| Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1207518-63-5 |

Source

|

| Record name | Methyl 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90731634 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

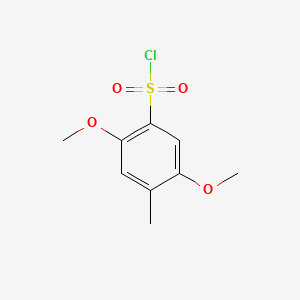

![5-Bromo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B572806.png)

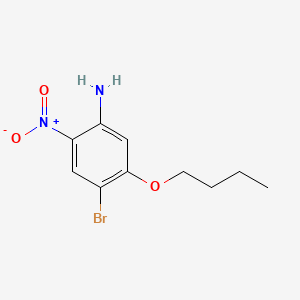

![ethyl 6-chloro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate](/img/structure/B572807.png)

![Methyl 3'-(bromomethyl)-[1,1'-biphenyl]-4-carboxylate](/img/structure/B572813.png)

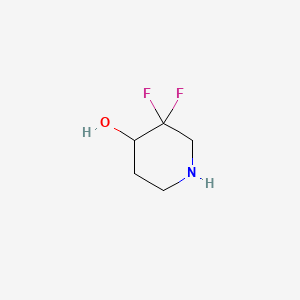

![1-Benzyl-1-azaspiro[3.3]heptane](/img/structure/B572819.png)